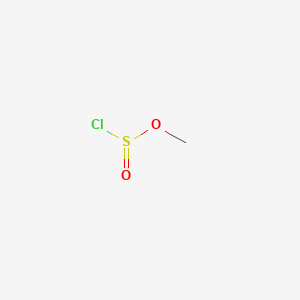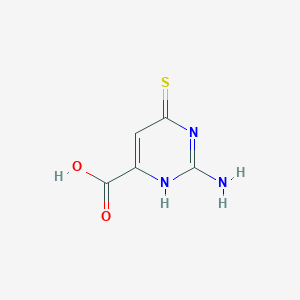
4-(Dimethylamino)-2,3,5,6-tetrafluorobenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Dimethylamino)-2,3,5,6-tetrafluorobenzonitrile is an organic compound that features a benzene ring substituted with four fluorine atoms, a nitrile group, and a dimethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)-2,3,5,6-tetrafluorobenzonitrile typically involves the introduction of the dimethylamino group and the nitrile group onto a tetrafluorobenzene ring. One common method involves the nucleophilic aromatic substitution (S_NAr) reaction of 2,3,5,6-tetrafluorobenzonitrile with dimethylamine. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-(Dimethylamino)-2,3,5,6-tetrafluorobenzonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the benzene ring can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Electrophilic Substitution: The dimethylamino group can participate in electrophilic aromatic substitution reactions, although the presence of electron-withdrawing fluorine atoms can reduce the reactivity.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH_4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like DMF or DMSO.
Electrophilic Substitution: Reagents like bromine or nitric acid under controlled conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Major Products
Nucleophilic Substitution: Substituted benzene derivatives with various functional groups.
Electrophilic Substitution: Halogenated or nitrated derivatives.
Reduction: Primary amines.
Scientific Research Applications
4-(Dimethylamino)-2,3,5,6-tetrafluorobenzonitrile has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Materials Science: Employed in the development of advanced materials with unique electronic and optical properties.
Pharmaceuticals: Investigated for its potential use in drug discovery and development due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 4-(Dimethylamino)-2,3,5,6-tetrafluorobenzonitrile involves its interaction with various molecular targets. The dimethylamino group can act as a nucleophile, participating in reactions with electrophilic centers. The nitrile group can also interact with nucleophiles, leading to the formation of various derivatives. The fluorine atoms enhance the compound’s stability and reactivity by influencing the electronic properties of the benzene ring .
Comparison with Similar Compounds
Similar Compounds
4-(Dimethylamino)pyridine (DMAP): A nucleophilic catalyst used in various organic reactions.
4-(Dimethylamino)benzoic acid: Used in the synthesis of dyes and pharmaceuticals.
4-(Dimethylamino)cinnamaldehyde: Employed as a chromogenic reagent for detecting indoles .
Uniqueness
4-(Dimethylamino)-2,3,5,6-tetrafluorobenzonitrile is unique due to the presence of four fluorine atoms on the benzene ring, which significantly alters its electronic properties and reactivity compared to other dimethylamino-substituted compounds. This makes it a valuable compound for specialized applications in organic synthesis and materials science .
Properties
CAS No. |
5291-87-2 |
|---|---|
Molecular Formula |
C9H6F4N2 |
Molecular Weight |
218.15 g/mol |
IUPAC Name |
4-(dimethylamino)-2,3,5,6-tetrafluorobenzonitrile |
InChI |
InChI=1S/C9H6F4N2/c1-15(2)9-7(12)5(10)4(3-14)6(11)8(9)13/h1-2H3 |
InChI Key |
KWUZQFVZCGEJST-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C(=C(C(=C1F)F)C#N)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-Butylphenyl)sulfanyl]benzoic acid](/img/structure/B14729810.png)

![6-Amino-4-hydroxy-3-[(E)-phenyldiazenyl]naphthalene-2,7-disulfonic acid](/img/structure/B14729821.png)


![n-[(2-Chlorophenyl)carbamoyl]octadecanamide](/img/structure/B14729852.png)





![(1S,2R,5S,7S,10S,11S,14S)-10,14-dimethyl-16-azahexacyclo[12.11.0.02,11.05,10.015,24.017,22]pentacosa-15,17,19,21,23-pentaen-7-ol](/img/structure/B14729875.png)

![{[(Carboxymethoxy)carbothioyl]sulfanyl}acetic acid](/img/structure/B14729906.png)
